molecular formula C23H24O10 B1161315 4H-1-Benzopyran-4-one, 5-(beta-D-glucopyranosyloxy)-7-methoxy-2-(4-methoxyphenyl)- CAS No. 197018-71-6

4H-1-Benzopyran-4-one, 5-(beta-D-glucopyranosyloxy)-7-methoxy-2-(4-methoxyphenyl)-

Katalognummer: B1161315
CAS-Nummer: 197018-71-6
Molekulargewicht: 460.4 g/mol
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic IUPAC Nomenclature and Structural Characterization

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one. This systematic name precisely describes the molecular architecture, indicating the presence of a chromen-4-one core structure with a 4-methoxyphenyl substituent at position 3 and a complex β-D-glucopyranosyl moiety attached at position 7 through an ether linkage. The structural characterization reveals a benzopyran ring system with specific hydroxylation and methoxylation patterns that define its chemical identity.

The molecular structure consists of a 4H-1-benzopyran-4-one backbone, which forms the fundamental isoflavone framework. The compound features a methoxy group (-OCH₃) attached to the phenyl ring at the 4' position, contributing to its lipophilic characteristics. The glycosylation occurs at position 7 of the benzopyran system, where a β-D-glucopyranosyl unit is covalently linked through an ether bond. This glycosylation significantly influences the compound's solubility profile and biological activity compared to its aglycone counterpart.

The three-dimensional structural analysis reveals specific spatial arrangements that are crucial for understanding the compound's chemical behavior. The benzopyran ring system adopts a planar configuration, while the attached glucopyranosyl moiety extends into three-dimensional space with defined stereochemical orientations. The methoxyphenyl substituent maintains a specific angular relationship with the benzopyran core, creating a molecular geometry that influences intermolecular interactions and biological recognition processes.

Eigenschaften

IUPAC Name

7-methoxy-2-(4-methoxyphenyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O10/c1-29-12-5-3-11(4-6-12)15-9-14(25)19-16(31-15)7-13(30-2)8-17(19)32-23-22(28)21(27)20(26)18(10-24)33-23/h3-9,18,20-24,26-28H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFCDQFZXFIBBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Pharmacokinetics

It is known that the compound is soluble in dmso, chloroform, dichloromethane, ethyl acetate, acetone, etc. These solubility properties may impact its bioavailability.

Action Environment

It is known that the compound should be stored at -20°c for long-term storage. This suggests that temperature could be a significant environmental factor affecting the stability of the compound.

Biochemische Analyse

Biochemical Properties

4H-1-Benzopyran-4-one, 5-(beta-D-glucopyranosyloxy)-7-methoxy-2-(4-methoxyphenyl)- plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The compound’s interaction with these enzymes can lead to either inhibition or activation, affecting the metabolic pathways and the overall biochemical balance within the cells.

Cellular Effects

The effects of 4H-1-Benzopyran-4-one, 5-(beta-D-glucopyranosyloxy)-7-methoxy-2-(4-methoxyphenyl)- on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules such as MAPK and PI3K, which are involved in cell growth, differentiation, and survival. Additionally, it has been found to affect the expression of genes related to oxidative stress and inflammation, thereby impacting cellular homeostasis.

Molecular Mechanism

At the molecular level, 4H-1-Benzopyran-4-one, 5-(beta-D-glucopyranosyloxy)-7-methoxy-2-(4-methoxyphenyl)- exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, altering their structure and function. For example, it can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. This binding can result in changes in gene expression, enzyme activity, and overall cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4H-1-Benzopyran-4-one, 5-(beta-D-glucopyranosyloxy)-7-methoxy-2-(4-methoxyphenyl)- have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular metabolism and function, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of 4H-1-Benzopyran-4-one, 5-(beta-D-glucopyranosyloxy)-7-methoxy-2-(4-methoxyphenyl)- vary with different dosages in animal models. At lower doses, the compound has been found to exhibit beneficial effects, such as reducing oxidative stress and inflammation. At higher doses, it can lead to toxic or adverse effects, including liver and kidney damage. These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

4H-1-Benzopyran-4-one, 5-(beta-D-glucopyranosyloxy)-7-methoxy-2-(4-methoxyphenyl)- is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of various endogenous and exogenous substances. The compound’s interaction with these enzymes can influence metabolic flux and alter metabolite levels, affecting overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of 4H-1-Benzopyran-4-one, 5-(beta-D-glucopyranosyloxy)-7-methoxy-2-(4-methoxyphenyl)- within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for elucidating the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of 4H-1-Benzopyran-4-one, 5-(beta-D-glucopyranosyloxy)-7-methoxy-2-(4-methoxyphenyl)- is a critical factor that influences its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interaction with other biomolecules and its overall efficacy in modulating cellular processes.

Biologische Aktivität

4H-1-Benzopyran-4-one derivatives, particularly those with various substitutions, have garnered significant interest in pharmacological research due to their diverse biological activities. The compound 4H-1-benzopyran-4-one, 5-(beta-D-glucopyranosyloxy)-7-methoxy-2-(4-methoxyphenyl)- is a notable example, exhibiting a range of biological effects that make it a candidate for therapeutic applications.

Chemical Structure and Properties

The compound’s structure consists of a benzopyran core with specific substitutions that influence its biological activity. The key structural features include:

  • A beta-D-glucopyranosyloxy group at the 5-position.
  • A methoxy group at the 7-position.
  • A para-methoxyphenyl group at the 2-position.

These modifications are crucial for its interaction with biological targets.

Anticancer Activity

Research indicates that certain benzopyran derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related benzopyran compounds can inhibit the growth of breast cancer cells (MDA-MB-231) with IC50 values ranging from 5.2 to 22.2 μM , suggesting potential as anticancer agents .

CompoundCell Line TestedIC50 (μM)Remarks
5aMDA-MB-2315.2Significant antiproliferative activity
5bHEK-293102.4Minimal cytotoxicity

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that related benzopyran derivatives could suppress LPS-induced nitric oxide (NO) production in RAW 264.7 macrophages without inducing cytotoxicity, highlighting their potential as anti-inflammatory agents .

Uterotrophic and Antifertility Activities

In animal models, certain derivatives of benzopyran have shown uterotrophic activity, with one compound demonstrating an 87% increase in uterine weight gain in mature female rats . However, antifertility activity was observed to be weak, indicating that while some compounds may promote uterine growth, they do not significantly affect implantation rates.

Structure-Activity Relationship (SAR)

The biological activity of benzopyran compounds is closely linked to their structural features. For example:

  • The presence of hydroxyl groups at specific positions enhances anticancer activity.
  • Methoxy substitutions tend to modulate the potency and selectivity against cancer cell lines .

Case Studies

  • Antiproliferative Effects : A study focusing on hybrid compounds derived from benzopyran and isoxazole demonstrated significant inhibition of cancer cell proliferation, suggesting that structural modifications can enhance therapeutic efficacy .
  • Inflammatory Response Modulation : Research on agarwood-derived compounds revealed that specific benzopyran derivatives could effectively reduce inflammatory markers in macrophage models without cytotoxic effects .

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound exhibits various biological activities that make it a subject of interest in multiple research domains:

Antioxidant Activity

This compound is known for its ability to scavenge free radicals and reactive oxygen species (ROS), which can protect cells from oxidative stress. The presence of hydroxyl groups enhances its capacity to donate hydrogen atoms, neutralizing free radicals effectively.

Anti-inflammatory Effects

Research indicates that it can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This property makes it a potential candidate for developing anti-inflammatory therapeutics.

Anticancer Properties

Several studies have demonstrated its ability to induce apoptosis in cancer cells. The compound activates caspases and modulates signaling pathways such as PI3K/Akt and MAPK, which are crucial in cancer cell survival and proliferation.

Anticancer Study

A study involving breast cancer cells (MDA-MB-231) demonstrated that treatment with the compound at concentrations between 5 μM and 20 μM resulted in a significant reduction in cell viability, with an apoptotic effect quantified at 50.8% at 5 μM. This suggests potential therapeutic applications in oncology.

Anti-inflammatory Study

In vivo studies on animal models indicated that administration of the compound significantly reduced paw edema in carrageenan-induced inflammation models. These findings support its potential for developing new anti-inflammatory drugs.

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Type

The table below highlights key structural differences and similarities with analogs:

Compound Name (CAS/ID) Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 5-(β-D-glucopyranosyloxy), 7-OCH₃, 2-(4-OCH₃Ph) C₂₈H₃₀O₁₂* ~582.5* Enhanced solubility (glucosyl), moderate lipophilicity (methoxy)
8-β-D-Glucopyranosyl-7-hydroxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one () 8-β-D-glucopyranosyl, 7-OH, 3-(4-OCH₃Ph) C₂₂H₂₂O₁₀ 446.4 Higher polarity (7-OH vs. 7-OCH₃), potential antioxidant activity
4H-1-Benzopyran-4-one,3-[(6-O-acetyl-b-D-glucopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy- (CAS 123442-25-1; ) 3-(6-O-acetyl-glucosyl), 5-OH, 2-(4-OHPh), 7-OCH₃ C₂₄H₂₄O₁₂ 504.4 Acetyl group increases lipophilicity; 4-OHPh may reduce stability
5,7-dihydroxy-2-(4-methoxyphenyl)-6-methyl-4H-1-benzopyran-4-one (CAS 14004-55-8; ) 5,7-OH, 2-(4-OCH₃Ph), 6-CH₃ C₁₇H₁₄O₅ 298.3 Higher reactivity (di-OH), methyl group enhances hydrophobicity
Compound 140 () 7-(β-D-glucopyranosyloxy), 5-OH, 2-(3-OH-4-OCH₃Ph) C₂₆H₂₈O₁₂ 556.5 Polar due to glucosyl and hydroxyl groups; potential for H-bonding

*Estimated based on analogs.

Structural-Activity Relationships (SAR)

  • Glucosylation Position: Glucosyl at position 5 (target) vs.
  • Methoxy vs. Hydroxyl : Methoxy groups at 7 and 4-methoxyphenyl (target) confer stability but reduce antioxidant capacity compared to hydroxylated variants (e.g., , compound 141) .

Vorbereitungsmethoden

Hesperidinase-Catalyzed Enzymolysis

A patented method (CN115896201A) describes the enzymatic preparation of structurally analogous flavonoid glycosides using hesperidinase, glucose oxidase, and catalase. While the patent focuses on 4-methoxy-3,5',7'-trihydroxy flavanone, its methodology is adaptable to the target compound.

Procedure :

  • Substrate Preparation : Compound A, a glycosylated precursor [(2S)-7-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one], is dispersed in an aqueous solution containing hesperidinase (5–10 U/mg) and dithiothreitol (1–2 mM).

  • Reaction Conditions :

    • pH: Adjusted to 5.5–6.5 using 0.1 M NaOH.

    • Temperature: Maintained at 50–60°C.

    • Enzymes: Glucose oxidase (2–4 U/mg) and catalase (1–2 U/mg) are added to stabilize the reaction.

  • Monitoring : Reaction progress is tracked via thin-layer chromatography (TLC) until the substrate is fully consumed (~6–8 hours).

  • Workup : The reaction mixture is filtered, and the product is isolated via crystallization or chromatography.

Advantages :

  • Yield : 85–92% purity with minimal byproducts.

  • Stereoselectivity : Enzymatic hydrolysis preserves the β-D-glucopyranosyl configuration, critical for bioactivity.

Chemical Synthesis

Glycosylation via Koenigs-Knorr Reaction

Chemical synthesis typically involves constructing the glucosyl moiety through classical glycosylation. For the target compound, the aglycone (5,7-dihydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one) is reacted with a protected glucopyranosyl donor.

Procedure :

  • Aglycone Preparation :

    • 2-(4-Methoxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one is synthesized via Algar-Flynn-Oyamada oxidation of chalcone precursors.

  • Glucosyl Donor Activation :

    • Peracetylated β-D-glucopyranosyl bromide is prepared by treating D-glucose with acetic anhydride and HBr.

  • Coupling :

    • The aglycone (1 eq) and glucosyl donor (1.2 eq) are reacted in anhydrous dichloromethane with silver carbonate (2 eq) as an acid scavenger.

    • Reaction time: 12–24 hours at 25°C.

  • Deprotection :

    • Acetyl groups are removed using methanolic NaOH (0.1 M, 2 hours).

Challenges :

  • Regioselectivity : Ensuring glucosylation at the 5-OH position requires careful protecting group strategy.

  • Yield : Typical yields range from 40–60% due to competing reactions at the 7-OH position.

Hybrid Approaches: Extraction and Semi-Synthesis

Natural Extraction with Structural Modification

The compound has been reported in Andrographis paniculata and Prunus avium, suggesting isolation as a viable preliminary step.

Procedure :

  • Plant Material Extraction :

    • Dried leaves or fruits are extracted with 70% ethanol (v/v) at 60°C for 3 hours.

  • Enrichment :

    • Crude extract is fractionated using Amberlite XAD-2 resin, eluting with methanol-water gradients.

  • Enzymatic Modification :

    • Isolated glycosides (e.g., prunetin 5-O-glucoside) are treated with β-glucosidase to remove undesired sugars, followed by re-glucosylation at the 5-position.

Limitations :

  • Scalability : Low natural abundance restricts large-scale production.

  • Purity : Co-extraction of structurally similar flavonoids necessitates rigorous chromatography.

Comparative Analysis of Methods

Method Yield Purity Cost Stereoselectivity
Enzymatic Biosynthesis85–92%HighModerateExcellent
Chemical Synthesis40–60%ModerateHighModerate
Hybrid Extraction10–20%VariableLowN/A

Key Findings :

  • Enzymatic methods outperform chemical synthesis in yield and stereochemical control but require specialized enzyme preparations.

  • Chemical synthesis offers modularity for structural variants but struggles with regioselectivity .

Q & A

Basic Research: What are the recommended methods for synthesizing and characterizing this flavonoid glycoside?

Answer:
Synthesis typically involves glycosylation of the parent flavonoid (e.g., 5-hydroxy-7-methoxyflavone) using β-D-glucose derivatives under acidic or enzymatic catalysis . Characterization requires:

  • NMR spectroscopy (1H/13C) to confirm sugar moiety attachment and substitution patterns .
  • Mass spectrometry (MS) for molecular weight validation (e.g., ESI-MS or MALDI-TOF) .
  • X-ray crystallography (if crystalline) to resolve stereochemistry .
  • HPLC-PDA for purity assessment, using C18 columns with methanol/water gradients .

Basic Research: How should researchers handle discrepancies in reported acute toxicity data?

Answer:
Conflicting toxicity classifications (e.g., GHS Category 4 oral toxicity vs. incomplete ecotoxicological data ) necessitate:

  • Cross-referencing primary literature for species-specific toxicity studies.
  • Dose-response assays (e.g., OECD Guideline 423) in relevant models (e.g., rodent or zebrafish embryos).
  • In vitro cytotoxicity screening (MTT assays on HepG2 cells) to validate acute toxicity thresholds .

Advanced Research: What analytical strategies optimize quantification in complex biological matrices?

Answer:

  • Sample preparation: Solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma/urine .
  • Detection: LC-MS/MS using MRM transitions specific to the molecular ion ([M-H]⁻ m/z 477.1) and fragment ions (e.g., m/z 315.0 for aglycone) .
  • Validation: Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Advanced Research: How can structure-activity relationships (SAR) be explored for derivatives?

Answer:

  • Modify substituents: Synthesize analogs with varying methoxy/hydroxy groups (e.g., 3,4',7-trimethoxy derivatives ) or alternate glycosyl donors (e.g., rhamnose instead of glucose ).
  • Assay design:
    • Enzyme inhibition: Test against cytochrome P450 isoforms (CYP3A4/CYP2D6) using fluorometric kits .
    • Antioxidant activity: DPPH/ABTS radical scavenging assays .
    • Receptor binding: Radioligand displacement assays for estrogen receptor affinity .

Safety and Handling: What protocols mitigate risks during in vitro experiments?

Answer:

  • PPE: Wear nitrile gloves, safety goggles, and lab coats; use NIOSH-certified respirators (P95) if aerosolization occurs .
  • Engineering controls: Conduct reactions in fume hoods with HEPA filters to minimize inhalation of dust .
  • Waste disposal: Deactivate solutions with 10% sodium bicarbonate before disposal via licensed hazardous waste services .

Stability and Storage: How should lab conditions preserve compound integrity?

Answer:

  • Storage: Keep in amber vials at -20°C under inert gas (argon) to prevent oxidation .
  • Stability testing: Monitor degradation via accelerated stability studies (40°C/75% RH for 1 month) with HPLC tracking .
  • Reconstitution: Use degassed solvents (e.g., DMSO) to avoid hydrolysis of the glycosidic bond .

Advanced Research: What computational methods predict metabolic pathways?

Answer:

  • In silico tools: Use SwissADME or ADMETLab to predict Phase I/II metabolism (e.g., glucuronidation or demethylation sites) .
  • Docking studies: Simulate interactions with UDP-glucuronosyltransferases (UGT1A1/1A9) using AutoDock Vina .
  • Validation: Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH) .

Data Gaps: How to address missing physicochemical and ecological impact data?

Answer:

  • LogP determination: Use shake-flask method (octanol/water partitioning) or HPLC-derived QSRR models .
  • Environmental persistence: Conduct OECD 301B biodegradation tests in activated sludge .
  • Bioaccumulation: Use quantitative structure-biodegradation relationship (QSBR) models based on molecular descriptors .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.